molecular formula C12H14N2S B14154405 4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine CAS No. 233661-71-7

4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B14154405
CAS No.: 233661-71-7
M. Wt: 218.32 g/mol
InChI Key: JZVMSBHQEODILK-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-methylbenzyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(4-methylbenzyl)thiazol-2-amine typically involves the reaction of 4-methylbenzylamine with 2-bromo-4-methylthiazole under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(4-methylbenzyl)thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

4-Methyl-N-(4-methylbenzyl)thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(4-methylbenzyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-(4-methylbenzyl)thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

233661-71-7

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N2S/c1-9-3-5-11(6-4-9)7-13-12-14-10(2)8-15-12/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

JZVMSBHQEODILK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=CS2)C

solubility

25.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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